2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid
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Overview
Description
2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid is an organic compound with the molecular formula C10H19NO4 and a molecular weight of 217.27 g/mol . This compound is known for its unique structure, which includes a tert-butoxy group, an acetamido group, and a methylpropanoic acid moiety. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid typically involves the reaction of tert-butyl acetate with an appropriate amine, followed by acylation and subsequent hydrolysis . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-3-(tert-butoxy)propanoic acid
- 2-(tert-Butoxy)acetamido-2-methylbutanoic acid
- 2-(tert-Butoxy)acetamido-2-ethylpropanoic acid
Uniqueness
2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for diverse research applications .
Biological Activity
2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid is a compound of interest due to its potential biological activities, particularly in the context of metabolic regulation and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The compound features a tert-butoxy group, an acetamido moiety, and a branched propanoic acid structure, which contribute to its unique physicochemical properties. These structural characteristics are crucial for its interaction with biological targets.
The biological activity of this compound is primarily linked to its role as a selective modulator of peroxisome proliferator-activated receptors (PPARs). Research indicates that this compound exhibits a strong selectivity for PPARα over PPARγ, with an EC50 value of 2.8 nM for PPARα, significantly lower than the 26 nM observed for PPARγ . This selectivity is beneficial as it may reduce side effects commonly associated with PPARγ activation, such as weight gain.
Efficacy Studies
-
In Vivo Studies :
- The compound demonstrated dose-dependent efficacy in reducing plasma glucose and triglyceride levels in animal models. For example, at a dosage of 1 mg/kg, it showed significant improvements without the adverse effect of weight gain typically associated with PPARγ agonists .
- A comparative study indicated that while another compound (designated as 1) required a dosage of 10 mg/kg to achieve similar effects, this compound was effective at a much lower dose .
- Table: Comparative Efficacy Data
Compound | Dose (mg/kg) | Plasma Glucose Change (%) | Plasma Triglyceride Change (%) | Body Weight Change (%) |
---|---|---|---|---|
1 | 10 | -20 | -15 | +5 |
This compound | 1 | -30 | -25 | 0 |
Toxicity Assessments
In toxicity studies, the compound exhibited low cytotoxicity towards human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM), indicating a favorable safety profile . Additionally, no structural signs of toxicity were observed in vital organs during in vivo assessments at high doses (2000 mg/kg) .
Case Studies
A notable case study involved the administration of this compound in diabetic animal models where it effectively lowered blood glucose levels without inducing hypoglycemia or significant weight gain. This highlights its potential as a therapeutic agent in managing metabolic disorders.
Properties
IUPAC Name |
2-methyl-2-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-6-7(12)11-10(4,5)8(13)14/h6H2,1-5H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXVKKHEXXZBQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(=O)NC(C)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.